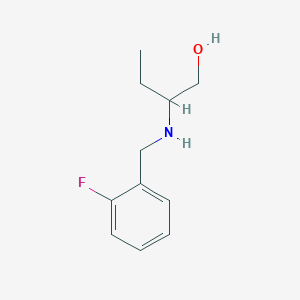

2-(2-Fluoro-benzylamino)-butan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(2-Fluoro-benzylamino)-butan-1-ol” is an organic compound containing a benzylamine and a fluoro group. The presence of these functional groups could give this compound unique properties and reactivity .

Molecular Structure Analysis

The molecular structure of this compound would likely involve a benzene ring (from the benzyl group) attached to a butanol chain via an amine linkage. The fluoro group would be attached to the benzene ring .Chemical Reactions Analysis

Again, while specific reactions involving “this compound” are not available, benzylic halides typically react via an SN1 pathway, via the resonance stabilized carbocation .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a fluoro group could affect the compound’s reactivity and stability .Scientific Research Applications

Fluorescence Properties and Synthesis

One application of related chemical structures involves the study of their fluorescence properties. For instance, a fluorochrome derived from aniline blue showed markedly enhanced fluorescence in butan-1-ol compared to water, underscoring the solvent-dependent emission characteristics of such compounds (Evans & Hoyne, 1982). This highlights the potential use of similar fluoro-substituted compounds in developing fluorescent markers and dyes for various analytical and imaging techniques.

Solvatomorphism and Structural Analysis

Research on solvatomorphism, where a compound exhibits different crystal forms based on the solvent of crystallization, indicates the significance of molecular interactions in determining the structural and physical properties of materials. For example, solvatomorphism of 2-(4-Fluorophenylamino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole chloride revealed structural changes induced by hydrogen bonding with solvents like butanol (Kamiński et al., 2010). Such studies are crucial for understanding the formation and stability of pharmaceuticals and advanced materials.

Solid-State Fluorescence

The synthesis and characterization of solid-emissive fluorophores highlight the role of fluoro-substitution in influencing photophysical properties. For instance, dialkylbenzo[b]naphtho[2,1-d]furan-6-one-type fluorophores exhibited strong blue fluorescence, with their structure and fluorescence quantum yields being systematically studied (Ooyama et al., 2008). Research in this area contributes to the development of materials for optoelectronic devices and fluorescent labeling.

Chiral Synthesis and Resolution

The compound has been used as a resolving agent in the synthesis of optically active compounds, demonstrating its importance in stereochemical applications. For example, the synthesis of (S)-(+)-2-(N-benzylamino)butan-1-ol from its Schiff base via catalytic hydrogenation highlights its role in producing chiral molecules with potential applications in pharmaceuticals and fine chemicals (Hegedüs et al., 2015).

Interactions and Recognition

Studies on the molecular interactions and recognition processes involving fluoro-substituted compounds shed light on their potential uses in sensors and molecular recognition systems. For instance, the effect of fluorine substitution on chiral recognition was explored through the study of gas-phase complexes, revealing the nuanced interplay of CH···π, OH···π, and CH···F interactions (Ciavardini et al., 2013). Such insights are invaluable for designing more effective and selective molecular sensors.

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-[(2-fluorophenyl)methylamino]butan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FNO/c1-2-10(8-14)13-7-9-5-3-4-6-11(9)12/h3-6,10,13-14H,2,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDLIUSVZZOVBQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NCC1=CC=CC=C1F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-allyl-1-(4-{[(4-fluorophenyl)acetyl]amino}phenyl)cyclohexanecarboxamide](/img/structure/B2836957.png)

![N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide](/img/structure/B2836958.png)

![N-cyclododecyl-3-ethyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2836961.png)

![3-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine](/img/structure/B2836964.png)